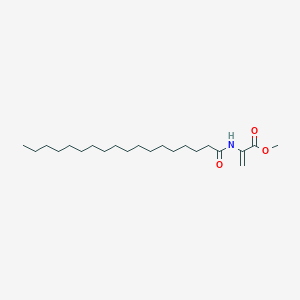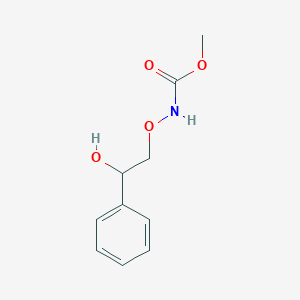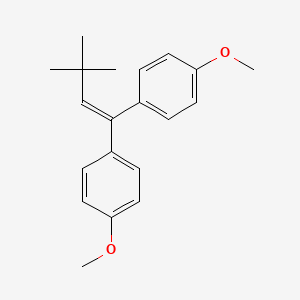
1,1'-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It is characterized by the presence of a 3,3-dimethylbut-1-ene backbone with two 4-methoxybenzene groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,3-dimethyl-1-butene with 4-methoxybenzene derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine or silver-promoted oxygen adatoms, reducing agents such as hydrogen or metal hydrides, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It is used in the production of synthetic materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butene: A simpler compound with similar structural features but lacking the methoxybenzene groups.
Neohexene: Another related compound with a similar backbone structure.
Properties
CAS No. |
104142-11-2 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-3,3-dimethylbut-1-enyl]benzene |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)14-19(15-6-10-17(21-4)11-7-15)16-8-12-18(22-5)13-9-16/h6-14H,1-5H3 |
InChI Key |
UJRKSTUWPJUCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


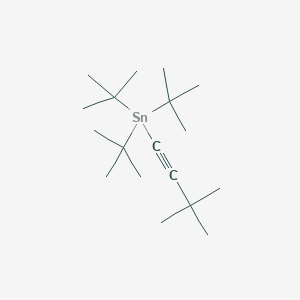
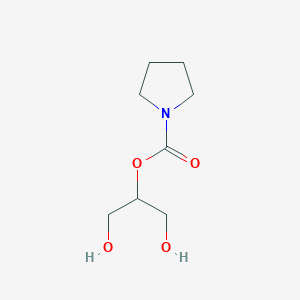
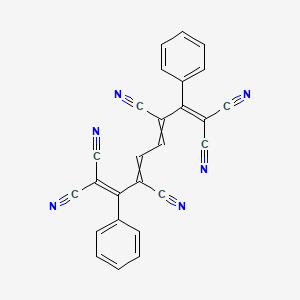
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
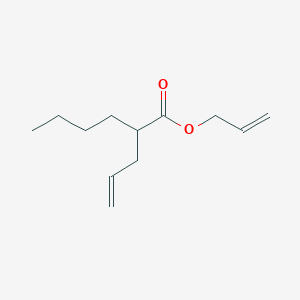
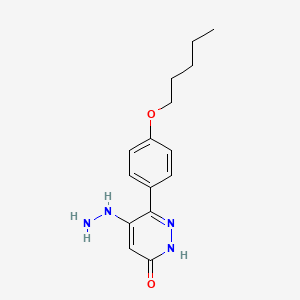

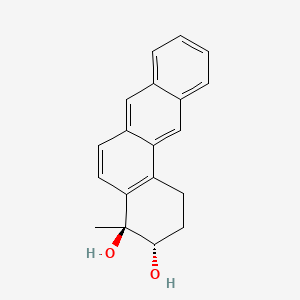
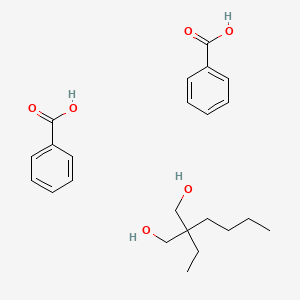
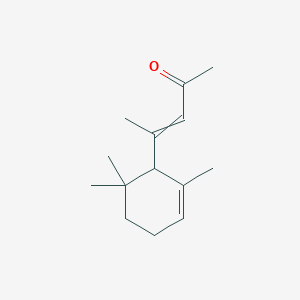
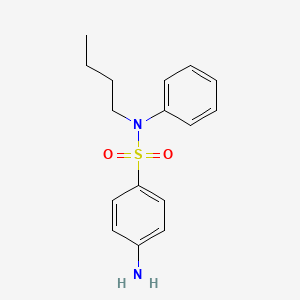
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
